![molecular formula C10H14N4O4 B1339602 2,5-Dioxopyrrolidin-1-yl 6-azidohexanoate CAS No. 866363-70-4](/img/structure/B1339602.png)
2,5-Dioxopyrrolidin-1-yl 6-azidohexanoate
Overview
Description
2,5-Dioxopyrrolidin-1-yl 6-azidohexanoate is a click linker for antibody-drug-conjugation (ADC) .
Synthesis Analysis
The synthesis of related compounds involves the coupling reaction of commercially available Boc-d-alanine or Boc-l-alanine with benzylamine or 2-fluorobenzylamine in the presence of dicyclohexylcarbodiimide (DCC) as the coupling agent . The removal of the Boc group with trifluoroacetic acid (TFA) followed by neutralization with ammonium hydroxide gives amine derivatives .Molecular Structure Analysis
The molecular structure of 2,5-Dioxopyrrolidin-1-yl 6-azidohexanoate involves a pyrrolidin-1-yl group and a 6-azidohexanoate group .Chemical Reactions Analysis
The compound is used as a linker in antibody-drug conjugations (ADCs), which are designed to selectively deliver cytotoxic agents to tumor cells .Physical And Chemical Properties Analysis
The compound has a molecular weight of 254.24 g/mol . It has a topological polar surface area of 78 Ų and a rotatable bond count of 8 . The compound has a complexity of 373 .Scientific Research Applications
Antibody-Drug Conjugation (ADC) Linker
This compound is used as a click linker for ADCs, which are designed to target and deliver cytotoxic drugs to cancer cells specifically. It plays a crucial role in the stability and efficacy of ADCs .
Protein Degradation
It has been shown to selectively degrade specific proteins like KRAS G12D/V and MDM2, which are involved in cancer signaling pathways. This application is crucial for developing targeted cancer therapies .
Monoclonal Antibody Production
The compound is part of ongoing efforts to improve monoclonal antibody production, which is essential for medication supply and reducing medical costs. It contributes to the robustness and productivity of host cells used in antibody production .
Anticonvulsant Research
Researchers have explored derivatives of this compound for potential anticonvulsant properties, which could lead to new treatments for epilepsy and seizure disorders .
Antinociceptive Activity
There is research into the antinociceptive (pain-relieving) activity of new hybrid compounds derived from this chemical, which could have implications for pain management therapies .
Synthesis of Hybrid Compounds
The compound is used in the synthesis of new hybrid compounds that exhibit both anticonvulsant and antinociceptive activities, representing a dual therapeutic approach .
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-azidohexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O4/c11-13-12-7-3-1-2-4-10(17)18-14-8(15)5-6-9(14)16/h1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWGCTQOFSJEDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10469149 | |
Record name | 1-[(6-Azidohexanoyl)oxy]pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10469149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dioxopyrrolidin-1-yl 6-azidohexanoate | |
CAS RN |
866363-70-4 | |
Record name | 1-[(6-Azidohexanoyl)oxy]pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10469149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2,5-Dioxopyrrolidin-1-yl 6-azidohexanoate enable the labeling of antibodies for immunofluorescence?
A1: 2,5-Dioxopyrrolidin-1-yl 6-azidohexanoate acts as a linker molecule. It contains two key functional groups:
Q2: What are the advantages of using click chemistry for immunofluorescence compared to traditional methods like NHS-FITC or NHS-rhodamine labeling?
A2: The click chemistry-based immunofluorescence method, employing 2,5-Dioxopyrrolidin-1-yl 6-azidohexanoate, offers several advantages over traditional NHS-ester based labeling:
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